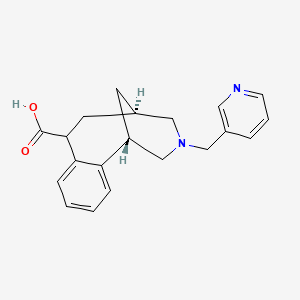

(1S,5R)-3-(Pyridin-3-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid

Description

This compound is a bicyclic benzazonine derivative featuring a pyridin-3-ylmethyl substituent and a carboxylic acid functional group. The (1S,5R) stereochemical configuration indicates a bridged bicyclic framework, with the 9-membered benzazonine core fused to a methano bridge. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting receptors or enzymes sensitive to heterocyclic motifs .

Properties

IUPAC Name |

(1S,10R)-12-(pyridin-3-ylmethyl)-12-azatricyclo[8.3.1.02,7]tetradeca-2,4,6-triene-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-20(24)19-9-15-8-16(17-5-1-2-6-18(17)19)13-22(12-15)11-14-4-3-7-21-10-14/h1-7,10,15-16,19H,8-9,11-13H2,(H,23,24)/t15-,16-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUOIWJAVHKUCD-QNRNLVPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C3=CC=CC=C3C1CN(C2)CC4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC(C3=CC=CC=C3[C@H]1CN(C2)CC4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-(Pyridin-3-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

Construction of the Hexahydro-1H-1,5-methano-3-benzazonine Core: This step involves cyclization reactions, often using intramolecular cyclization techniques.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-(Pyridin-3-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, (1S,5R)-3-(Pyridin-3-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid is investigated for its potential interactions with biological molecules, such as proteins and enzymes.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure may offer advantages in binding to specific biological targets.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,5R)-3-(Pyridin-3-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Structural Analogues

The most relevant structural analogue is (1S,5R)-3-Benzyl-2,3,4,5,6,7-hexahydro-1H-1,5-methano-3-benzazonine-7-carboxylic acid (CAS: 2173071-98-0), which replaces the pyridin-3-ylmethyl group with a benzyl substituent. Below is a comparative analysis:

Functional Group Impact

- Pyridin-3-ylmethyl vs. Benzyl: The pyridine nitrogen enables hydrogen bonding and electrostatic interactions, improving solubility in polar solvents and bioavailability. The electron-withdrawing nature of the pyridine ring may slightly acidify the carboxylic acid group (pKa ~4-5) compared to the benzyl analogue (pKa ~5-6), affecting ionization under physiological conditions.

Spectroscopic Differentiation

While direct spectroscopic data for the pyridin-3-ylmethyl derivative is unavailable, analogous compounds (e.g., Zygocaperoside and Isorhamnetin-3-O-glycoside from Zygophyllum fabago) demonstrate the utility of 1H-NMR and 13C-NMR for structural elucidation . Key differences would arise in:

- 1H-NMR : Pyridin-3-ylmethyl protons (δ ~8.5–7.5 ppm for aromatic H) vs. benzyl protons (δ ~7.3–7.1 ppm).

- 13C-NMR : Pyridine carbons (δ ~150–120 ppm) vs. benzyl carbons (δ ~140–125 ppm) .

Research Findings and Challenges

- Synthesis and Stability: The benzyl derivative’s discontinuation (CAS: 2173071-98-0) suggests synthetic or stability challenges, possibly due to the methano bridge’s strain or sensitivity to oxidation . The pyridinylmethyl variant may face similar hurdles, compounded by the heterocycle’s reactivity.

- Biological Relevance : Pyridine-containing compounds often exhibit enhanced pharmacokinetic profiles in CNS-targeting drugs. Computational modeling (e.g., docking studies) could predict improved target engagement for the pyridinylmethyl derivative compared to its benzyl counterpart.

Biological Activity

(1S,5R)-3-(Pyridin-3-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-1,5-methano-3-benzazonine-7-carboxylic acid is a complex organic compound with potential biological activity. This article aims to explore its pharmacological properties and biological significance based on available research.

- Molecular Formula : C20H22N2O

- Molecular Weight : 322.40 g/mol

- CAS Number : 2173072-04-1

- Structural Characteristics : The compound features a hexahydro structure with a pyridine moiety and carboxylic acid functional group, which may contribute to its biological interactions.

Antitumor Activity

Research indicates that compounds related to the hexahydro-benzazonine structure exhibit antitumor properties. For instance, studies have shown that derivatives of this class can inhibit tumor cell proliferation through various mechanisms:

-

Mechanism of Action :

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

- Disruption of cell cycle progression.

-

Case Studies :

- A study published in the Journal of Medicinal Chemistry reported that similar compounds demonstrated significant cytotoxic effects against human cancer cell lines, including breast and lung cancers .

- Another investigation highlighted the potential of these compounds in overcoming drug resistance in cancer therapy .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Research has indicated that certain benzazonine derivatives can protect neuronal cells from oxidative stress and apoptosis:

-

Mechanism :

- Modulation of neuroinflammatory pathways.

- Enhancement of antioxidant defenses in neuronal cells.

- Case Studies :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic application:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | Variable |

| Metabolism | Hepatic |

| Elimination Half-Life | 6–12 hours |

These parameters suggest that the compound may require optimized dosing regimens for effective therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.